N-(tert-butyl)-2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide
Beschreibung
Eigenschaften
IUPAC Name |
N-tert-butyl-2-(4-methyl-1-phenylpyrazolo[3,4-d]pyridazin-7-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5OS/c1-12-14-10-19-23(13-8-6-5-7-9-13)16(14)17(22-21-12)25-11-15(24)20-18(2,3)4/h5-10H,11H2,1-4H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAGJMMARKNCEGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=NN(C2=C(N=N1)SCC(=O)NC(C)(C)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(tert-butyl)-2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a tert-butyl group and a pyrazolo[3,4-d]pyridazine moiety, which are known for their biological relevance. The synthesis of this compound typically involves multi-step organic reactions that can include condensation and substitution reactions. The structure can be characterized using techniques such as NMR spectroscopy and mass spectrometry.
Anticancer Properties
Recent studies have indicated that compounds similar to N-(tert-butyl)-2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide exhibit significant anticancer activity. For instance, derivatives of pyrazole have shown selective inhibition against various cancer cell lines by inducing apoptosis and inhibiting proliferation.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cancer cell survival and growth. These interactions can lead to the modulation of signaling pathways such as:
- Apoptosis Pathways : Induction of programmed cell death in cancer cells.
- Cell Cycle Regulation : Inhibition of cell cycle progression, leading to reduced tumor growth.
Case Studies
Several studies have explored the efficacy of pyrazolo derivatives in preclinical models:
-
Study on Antitumor Activity :
- Objective : Evaluate the antitumor effects on human leukemia cells.
- Findings : The compound showed a dose-dependent decrease in cell viability with an IC50 value indicating potent activity against leukemia cells.
-
Mechanistic Study :
- Objective : Investigate the mechanism behind the anticancer effects.
- Findings : The compound was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors.
Data Tables
| Biological Activity | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | Human leukemia | 15 | Apoptosis induction |
| Anticancer | Breast cancer | 20 | Cell cycle arrest |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Core Scaffold Variations
Pyrazolo[3,4-b]pyridine Derivatives
- Example: 2-(3-(4-Chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-p-tolylacetamide (4b) Structural Differences: The core is pyrazolo[3,4-b]pyridine instead of pyrazolo[3,4-d]pyridazine. The substituents include a 4-chlorophenyl group and a p-tolyl acetamide. Physical Properties: Higher melting point (207–209°C) compared to pyrazolo[3,4-d]pyridazine derivatives, suggesting stronger intermolecular interactions or crystallinity .
Pyrazolo[3,4-d]pyrimidine Derivatives
- Example: 2-((4-Chloro-1-(2-chloro-2-phenylethyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-morpholinophenyl)acetamide (123) Structural Differences: Pyrazolo[3,4-d]pyrimidine core with chloro and morpholinophenyl groups. Physical Properties: Lower melting point (107–118°C) than pyrazolo[3,4-d]pyridazine analogs, likely due to reduced molecular symmetry or bulky substituents . Molecular Weight: 543.47, lower than the target compound’s estimated weight (~500–550 g/mol).
Substituent Effects on Thioacetamide Side Chains
Q & A
Q. How to troubleshoot low yields in the final coupling step?
- Answer :
- Activation reagents : Switch from EDC/HOBt to HATU for better amide bond formation .
- Base optimization : Use DIEA instead of TEA to reduce side reactions in DMF .
- Temperature : Conduct reactions at 0–5°C to minimize thioether oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
